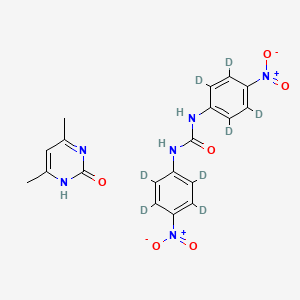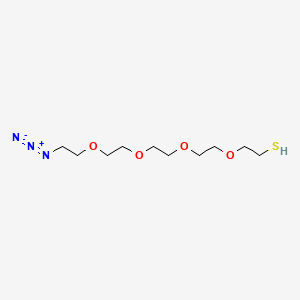
Azido-PEG4-Thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG4-Thiol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker used in the synthesis of PROTACs (proteolysis-targeting chimeras). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
准备方法
Azido-PEG4-Thiol can be synthesized through various synthetic routes. One common method involves the reaction of PEG4 with azido and thiol functional groups. The reaction conditions typically include the use of copper catalysts for the azide-alkyne cycloaddition reaction. The industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
Azido-PEG4-Thiol undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming a stable triazole linkage without the need for a copper catalyst
Common reagents used in these reactions include copper catalysts for CuAAC and DBCO or BCN groups for SPAAC. The major products formed from these reactions are triazole linkages, which are stable and useful in various applications .
科学研究应用
Azido-PEG4-Thiol has a wide range of scientific research applications:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugation
Biology: It is employed in the development of PROTACs for targeted protein degradation, which is a promising approach for drug discovery and targeted therapy
Medicine: This compound is used in the development of drug delivery systems, including nanoparticle drug delivery and antibody-drug conjugates (ADCs)
作用机制
The mechanism of action of Azido-PEG4-Thiol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Azido-PEG4-Thiol can be compared with other similar compounds, such as:
Azido-PEG4-Acid: Contains an azide group with a terminal carboxylic acid, used in similar click chemistry reactions.
Azido-PEG4-NHS Ester: Contains azide and NHS groups, used for bioconjugation and drug delivery.
4arm-PEG-Thiol: A thiol-functional multiarm PEG polymer used in bioconjugation and nanoparticle drug delivery.
This compound is unique due to its dual functional groups (azide and thiol), making it versatile for various click chemistry reactions and bioconjugation applications .
属性
分子式 |
C10H21N3O4S |
|---|---|
分子量 |
279.36 g/mol |
IUPAC 名称 |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C10H21N3O4S/c11-13-12-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2 |
InChI 键 |
WXJHTWKPNRQSLU-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCS)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



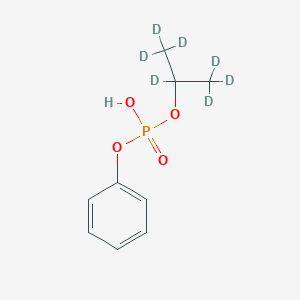

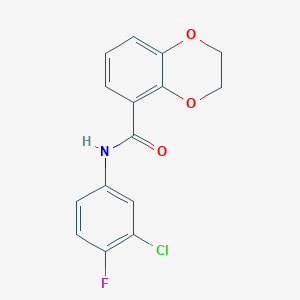
![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
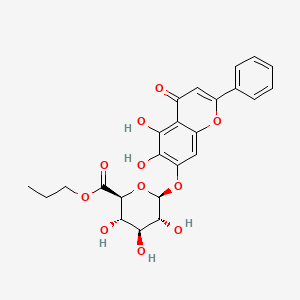
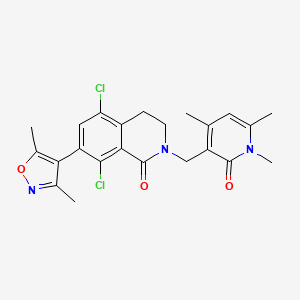
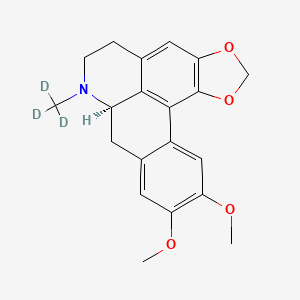
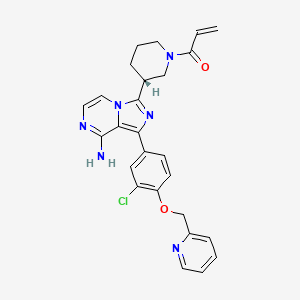



![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
